[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid
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Overview
Description
[2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid: is a chemical compound with the molecular formula C10H10N2O4S and a molecular weight of 254.27 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use
Preparation Methods
The synthesis of [2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid involves several steps. The reaction conditions typically involve the use of solvents like dichloromethane or dimethylformamide and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
[2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action include the inhibition of cyclooxygenase enzymes, which play a role in inflammation and pain .
Comparison with Similar Compounds
Similar compounds to [2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid include:
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit anti-inflammatory and antimicrobial activities.
Benzimidazole derivatives: These compounds share a similar core structure and have various biological activities, including enzyme inhibition and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-(2-methylsulfonylbenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-17(15,16)10-11-7-4-2-3-5-8(7)12(10)6-9(13)14/h2-5H,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAPRGVLEXTFLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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